15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one
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Overview
Description
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound with the molecular formula C19H14O3 and a molecular weight of 290.31 g/mol This compound is characterized by its unique cyclopenta[a]phenanthrene structure, which is a fused ring system that includes a cyclopentane ring and a phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one typically involves multi-step organic reactions. One common method includes the acetylation of 15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
15,16-Dihydro-17H-cyclopenta(a)phenanthren-17-one: The non-acetylated form of the compound.
15-(Hydroxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one: A hydroxylated derivative.
Uniqueness
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is unique due to its acetyl group, which can influence its chemical reactivity and biological activity. The presence of the acetyloxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-acetylated or hydroxylated counterparts .
Properties
CAS No. |
50905-55-0 |
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Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |
InChI |
InChI=1S/C19H14O3/c1-11(20)22-18-10-17(21)16-9-8-14-13-5-3-2-4-12(13)6-7-15(14)19(16)18/h2-9,18H,10H2,1H3 |
InChI Key |
NTKMOLPUBHVHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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